(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It is characterized by the presence of bromine, fluorine, and propoxy groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenyl compound, followed by the introduction of a propoxy group through nucleophilic substitution. The final step involves the addition of a methylsulfane group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to handle the bromination, fluorination, and sulfane addition steps efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The propoxy and methylsulfane groups may contribute to its overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane
- (3-Bromo-2-fluoro-6-ethoxyphenyl)(methyl)sulfane
- (3-Bromo-2-fluoro-6-butoxyphenyl)(methyl)sulfane
Uniqueness
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane is unique due to its specific combination of bromine, fluorine, and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C10H12BrFOS |
---|---|
Molecular Weight |
279.17 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-methylsulfanyl-4-propoxybenzene |
InChI |
InChI=1S/C10H12BrFOS/c1-3-6-13-8-5-4-7(11)9(12)10(8)14-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
JZVKAXVXAIUECA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.